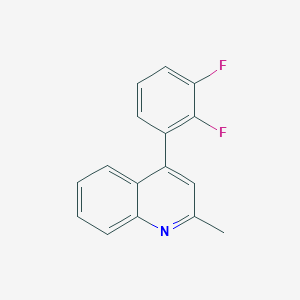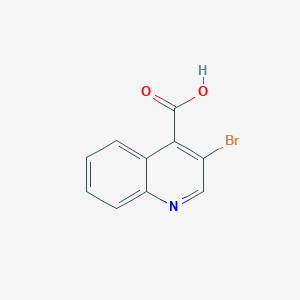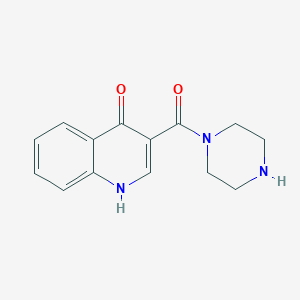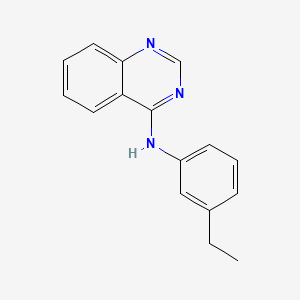
4-(6-Methoxynaphthalen-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxynaphthalen-2-yl)aniline is an organic compound with the molecular formula C17H15NO It is characterized by the presence of a methoxy group attached to the naphthalene ring and an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-2-yl)aniline typically involves the reaction of 6-methoxy-2-naphthylamine with aniline under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-(6-Methoxynaphthalen-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
4-(6-Methoxynaphthalen-2-yl)aniline has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)aniline largely depends on its specific application. In antibacterial studies, it has been shown to inhibit bacterial growth by targeting specific enzymes involved in fatty acid biosynthesis . The methoxy and aniline groups play a crucial role in its binding affinity and specificity towards these molecular targets.
類似化合物との比較
Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar methoxy-naphthalene structure.
Naproxen: Another NSAID with structural similarities, particularly in the naphthalene ring system.
Uniqueness: 4-(6-Methoxynaphthalen-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
4-(6-methoxynaphthalen-2-yl)aniline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,18H2,1H3 |
InChIキー |
VQWGXSRIAFDIBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)












